4-Aminobenzene-1,3-disulfonic acid

Vue d'ensemble

Description

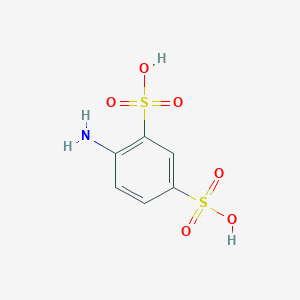

4-Aminobenzene-1,3-disulfonic acid (CAS: 137-51-9) is an aromatic compound with the molecular formula C₆H₇NO₆S₂ and a molecular weight of 253.25 g/mol. It features an amino group (-NH₂) at the 4-position and two sulfonic acid (-SO₃H) groups at the 1- and 3-positions on the benzene ring . This structure confers strong polarity and water solubility, making it a critical intermediate in dye synthesis, particularly for azo dyes and reactive colorants like Acid Red 82 and Reactive Orange 67 .

The compound is synthesized via sulfonation of p-aminobenzenesulfonic acid using fuming sulfuric acid . It is commercially available as a white or pale pink powder with a purity of ≥97% . Safety data indicate it is harmful upon ingestion, skin contact, or inhalation, necessitating protective equipment during handling .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Aminobenzene-1,3-disulfonic acid can be synthesized by sulfonating 4-aminobenzenesulfonic acid with oleum at temperatures ranging from 20°C to 130°C . The sulfonation mixture is then drained into water under pressure, followed by the addition of lime at 70°C to 75°C to separate the resulting gypsum . The calcium ions are precipitated with soda, and the calcium carbonate formed is removed . The sodium salt solution is then concentrated by evaporation to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Oxidation Reactions

The amino group (-NH₂) undergoes oxidation to form nitro derivatives. This reaction is pivotal for synthesizing nitroaromatic intermediates used in dyes and pharmaceuticals.

Mechanistic Insight :

The electron-donating amino group facilitates electrophilic attack by oxidizing agents, leading to nitro group (-NO₂) formation. Sulfonic acid groups stabilize intermediates through resonance.

Reduction Reactions

Sulfonic acid groups can be reduced to sulfonamides or thiols, though this is less common due to their strong electron-withdrawing nature.

Electrophilic Substitution

The amino group directs electrophiles to the para position, while sulfonic acid groups deactivate the ring, limiting reactivity.

Azo Coupling

Diazotization followed by coupling with aromatic amines or phenols produces azo dyes.

| Reagents/Conditions | Products | Key Observations | References |

|---|---|---|---|

| Diazonium salts (e.g., ArN₂⁺) | Azo dyes (e.g., Acid Orange 7) | Optimal pH: 8–10; yields >90% for textile dyes. |

Example :

Reaction with resorcinol forms Chrysoine resorcinol, a red dye used in food and textiles .

Triazinyl Derivative Formation

Reaction with dichlorotriazine forms sulfonated triazinyl intermediates for starch modification :

- Step 1 :

- Step 2 :

Applications : Enhanced water solubility and ionic properties for biodegradable polymers .

Sulfonation and Desulfonation

While the compound itself is a sulfonation product, further sulfonation is sterically hindered. Desulfonation occurs under extreme conditions:

Complexation and Catalysis

The sulfonic acid groups act as ligands in metal coordination complexes, enhancing catalytic activity:

| Application | Complex Type | Key Observations | References |

|---|---|---|---|

| Palladium nanoparticle synthesis | Pd–sulfonate complexes | Stabilizes nanoparticles for catalytic hydrogenation of nitroarenes . |

Critical Analysis of Research Gaps

- Reduction Selectivity : Current methods for sulfonic acid reduction lack efficiency; catalytic hydrogenation remains underexplored.

- Environmental Impact : Byproduct management (e.g., SO₃ release) during desulfonation requires optimization .

This compound’s versatility in electrophilic substitution and coordination chemistry underscores its industrial significance, particularly in dye synthesis and materials science. Future studies should focus on green chemistry approaches to enhance reaction sustainability.

Applications De Recherche Scientifique

Synthesis and Production

4-Aminobenzene-1,3-disulfonic acid is synthesized through the sulfonation of aniline using oleum at controlled temperatures. The process involves several steps, including the formation of intermediates and purification stages to achieve high yields (90–91%) of the final product .

Dye Intermediate

One of the primary applications of this compound is as a dye intermediate. It readily forms diazo compounds, which are essential in synthesizing various azo dyes used in textiles and other industries. The compound's ability to undergo azo coupling reactions allows for the production of vibrant colors .

Table 1: Azo Dyes Derived from this compound

| Dye Name | Structure Type | Application |

|---|---|---|

| Methyl Orange | Azo dye | pH indicator |

| Acid Orange 7 | Azo dye | Textile dye |

| Chrysoine Resorcinol | Azo dye | Dye for wool and silk |

Reagent in Organic Synthesis

This compound serves as a reagent in the synthesis of various organic compounds, including arylazopyridoxal phosphate and phosphonate derivatives. These derivatives have been studied for their potential as P2 receptor antagonists, which may have therapeutic implications in pharmacology .

Environmental Analysis

The compound is utilized in environmental chemistry for the quantitative analysis of nitrate and nitrite ions through diazonium coupling reactions. This method involves reacting with N-(1-Naphthyl)ethylenediamine to form a colored azo dye, enabling colorimetric determination of ion concentrations .

Case Study 1: Synthesis of Azo Dyes

A study demonstrated the synthesis of Methyl Orange from this compound through azo coupling with dimethylaniline. The reaction conditions were optimized to enhance yield and color intensity, showcasing the compound's utility in dye production.

Case Study 2: Environmental Monitoring

Research conducted on wastewater treatment highlighted the use of this compound for detecting nitrites in contaminated water sources. The colorimetric method provided accurate results with minimal interference from other substances, establishing its effectiveness as an analytical tool.

Mécanisme D'action

The mechanism of action of 4-aminobenzene-1,3-disulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the sulfonic acid groups can participate in ionic interactions . These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 4-aminobenzene-1,3-disulfonic acid with structurally or functionally related sulfonated aromatic compounds:

Structural and Functional Differences

Amino vs. Hydroxyl Groups: The amino group in this compound enhances its reactivity in diazo coupling reactions, a key step in azo dye synthesis. In contrast, 4-hydroxynaphthalene-1,3-disulfonic acid contains a hydroxyl group, which is less nucleophilic but useful in forming metal complexes for dyes .

Symmetry and Substitution Patterns: BDSA lacks amino groups, making it less reactive but ideal as an NMR internal standard due to its predictable splitting patterns . DANDSA’s naphthalene backbone and dual amino groups create a larger conjugated system, explaining its exceptional UV-vis spectral responses .

Solubility and Polarity: All sulfonated compounds exhibit high water solubility. However, this compound’s amino group increases its solubility in polar organic solvents like ethanol compared to BDSA .

Research Findings

- Spectral Behavior: DANDSA shows the largest UV-vis spectral changes among sulfonated aromatics when exposed to homeopathic potencies, attributed to its extended π-system and dual amino groups .

- Analytical Utility: BDSA and NDSA (naphthalene-1,5-disulfonic acid) are used in qNMR for protein quantification but risk signal overlap with amino acids, unlike this compound, which is avoided due to its amino group interference .

- Thermal Stability: Sulfonated diamines like 4,6-disulfo-1,3-diaminobenzene exhibit higher thermal stability in polymer resins compared to mono-sulfonated analogs .

Activité Biologique

4-Aminobenzene-1,3-disulfonic acid, also known by its CAS number 137-51-9, is an organic compound with the molecular formula C₆H₇N₁O₆S₂. This compound has garnered attention in various fields of research due to its unique chemical structure and biological properties. It is primarily used as a reagent in synthesizing various organic compounds, including dyes and pharmaceuticals. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and potential applications in medical and industrial settings.

- Molecular Weight : 253.25 g/mol

- Solubility : Highly soluble in water (up to 13100 mg/ml) .

- Chemical Structure : Contains two sulfonic acid groups and one amino group, which facilitates various chemical reactions.

This compound exhibits biological activity primarily through its role as a reagent in organic synthesis. It can participate in several biochemical pathways:

- Synthesis of Arylazopyridoxal Phosphate : This compound is involved in creating arylazopyridoxal phosphate, which is crucial for developing p2 receptor antagonists .

- Electrophilic Substitution Reactions : The amino group can engage in electrophilic substitution reactions to form azo compounds, which are important in dye manufacturing .

- Oxidation and Reduction Reactions : The amino group can be oxidized to form nitro derivatives, while the sulfonic acid groups can be reduced to sulfonamide derivatives .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is freely soluble in water and ethyl alcohol. It is not a substrate for P-glycoprotein (P-gp), suggesting limited active transport across cell membranes . Its low log Kp value (-11.55 cm/s) indicates poor skin permeation, while its bioavailability score is relatively low (0.11) .

Biological Activities

Research has shown that this compound has several biological activities:

- Antioxidant Activity : Some studies suggest that derivatives of this compound may exhibit antioxidant properties due to their ability to scavenge free radicals.

- Antimicrobial Properties : Compounds derived from this compound have been evaluated for antimicrobial activity against various pathogens.

- Dyeing Applications : As a reactive dye intermediate, it plays a significant role in the textile industry for dyeing cellulose fibers .

Study on Antimicrobial Activity

A study investigated the antimicrobial effects of several sulfonated compounds, including this compound. Results indicated that certain concentrations exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceutical formulations aimed at treating infections.

Synthesis of Azo Dyes

Another case study focused on the synthesis of azo dyes using this compound as a coupling agent. The resulting dyes demonstrated excellent colorfastness and stability under various environmental conditions, making them suitable for industrial applications.

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-Aminobenzenesulfonic Acid | One sulfonic acid group | Antimicrobial properties |

| Benzenesulfonic Acid | No amino group | Limited biological activity |

| p-Toluenesulfonic Acid | Methyl group instead of amino group | Primarily used as a reagent |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Aminobenzene-1,3-disulfonic acid, and how do reaction conditions influence yield and purity?

The compound is synthesized via sulfonation of sulfanilic acid (4-aminobenzenesulfonic acid) using concentrated sulfuric acid or oleum. A two-step process involves:

Sulfonation : Sulfanilic acid is treated with excess sulfuric acid at 180–200°C to introduce the second sulfonic acid group at the meta position.

Neutralization and isolation : The product is precipitated by adjusting pH with sodium hydroxide or hydrochloric acid.

Key factors affecting yield include temperature control (to avoid over-sulfonation) and stoichiometric excess of sulfonating agents. Impurities like unreacted starting material or positional isomers (e.g., 2,4-disulfonic derivatives) require purification via recrystallization from dilute HCl .

Q. What are the solubility properties of this compound, and how can these guide purification strategies?

The compound is highly soluble in water and polar solvents like ethanol due to its two sulfonic acid groups. Purification typically involves:

- Recrystallization : Dissolving the crude product in hot water, followed by slow cooling to isolate crystalline solids.

- Acid precipitation : Adding HCl to protonate the sulfonate groups, reducing solubility and enabling filtration.

Solubility decreases sharply below pH 2, making acidic conditions optimal for isolation. Impurities with fewer sulfonic groups (e.g., monosulfonated intermediates) remain soluble and are removed .

Q. Which derivatives of this compound are commonly used in dye chemistry, and how do substituents affect their properties?

Key derivatives include:

- Acid Red 82 : Azo dye formed by diazotization and coupling with naphthol derivatives.

- Reactive Orange 67 : Contains a chlorotriazine group for covalent bonding to cellulose fibers.

The sulfonic acid groups enhance water solubility and ionic interactions with fabrics. Substituents like azo bonds (-N=N-) and electron-withdrawing groups (e.g., -Cl) tune color intensity and lightfastness .

Advanced Research Questions

Q. How can this compound be utilized in redox flow batteries, and what electrochemical performance parameters are critical?

The compound’s quinone-like derivative, 4,5-dihydroxybenzene-1,3-disulfonic acid (BQDS) , serves as a catholyte in aqueous organic flow batteries. Key parameters:

- Voltage efficiency : Optimized by pairing with anthraquinone-based anolytes (e.g., AQDS) to achieve cell voltages >1.0 V.

- Coulombic efficiency : Enhanced by using high-surface-area graphite felt electrodes to minimize side reactions.

- Stability : BQDS undergoes reversible two-electron redox cycles, but degradation via hydroxylation or sulfonic group hydrolysis requires pH control (pH 2–4) .

Q. What analytical methods are recommended for detecting trace impurities or decomposition products in this compound?

- HPLC-MS : Reversed-phase chromatography with a C18 column and mobile phase (0.1% formic acid in water/acetonitrile) coupled to mass spectrometry detects sulfonated byproducts (e.g., monosulfonic isomers).

- FTIR : Characteristic S=O stretches (1180–1250 cm⁻¹) and NH₂ bends (1600 cm⁻¹) confirm structural integrity.

- NMR : ¹H and ¹³C spectra in D₂O resolve positional isomers via distinct aromatic proton splitting patterns .

Q. How does the compound’s stability vary under extreme pH or thermal conditions, and what decomposition pathways are observed?

- Thermal stability : Decomposes above 250°C, releasing SO₃ and forming charred residues.

- Acidic conditions (pH <1) : Sulfonic groups may hydrolyze to phenolic derivatives.

- Alkaline conditions (pH >10) : Amino groups undergo oxidation, forming nitro derivatives or quinone-like structures.

Accelerated aging studies (e.g., 80°C, 48 hrs) with LC-MS monitoring are recommended for stability profiling .

Q. What role does this compound play in dye metabolism studies, and how can metabolites be tracked?

In vivo, azo dyes derived from the compound are reductively cleaved by gut microbiota into metabolites like naphthionic acid (4-aminonaphthalene-1-sulfonic acid). Tracking methods include:

- Isotopic labeling : ¹⁴C-labeled dyes administered to model organisms, with metabolites quantified via scintillation counting.

- HPLC-UV : Metabolites are separated using gradient elution and detected at λ = 254 nm .

Q. How do sulfonic acid groups influence intermolecular interactions in coordination chemistry or crystal engineering?

The sulfonate groups act as strong hydrogen-bond acceptors, forming stable complexes with metal ions (e.g., La³+, Pr³+). In crystal structures:

Propriétés

IUPAC Name |

4-aminobenzene-1,3-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO6S2/c7-5-2-1-4(14(8,9)10)3-6(5)15(11,12)13/h1-3H,7H2,(H,8,9,10)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUUNYPYNWXUBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059675 | |

| Record name | 1,3-Benzenedisulfonic acid, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137-51-9 | |

| Record name | Aniline-2,4-disulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1,3-benzenedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedisulfonic acid, 4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedisulfonic acid, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobenzene-1,3-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-1,3-BENZENEDISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OBE9XQ0O96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.